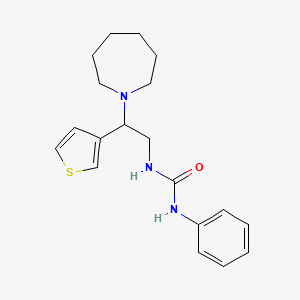
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-phenyl)urea. Its molecular formula is C18H24N2OS, with a molecular weight of 320.46 g/mol. The structure features an azepane ring, a thiophene moiety, and a phenylurea group, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azepane and thiophene components are known to influence receptor binding and enzyme modulation:
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, impacting neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit glycine transporter 1 (GlyT1), which is crucial in regulating glycine levels in the central nervous system (CNS). This inhibition can enhance synaptic transmission and has implications for treating disorders such as schizophrenia .
Biological Activity Data
| Activity | IC50 (nM) | Notes |
|---|---|---|
| GlyT1 Inhibition | 37 | Most potent in its class . |
| Antimicrobial Activity | Varies | Effective against various mycobacterial strains . |
Case Study 1: GlyT1 Inhibition
A study demonstrated that replacing the piperidine ring with an azepane in a related compound led to increased potency in inhibiting GlyT1, highlighting the structural importance of the azepane moiety . This modification resulted in an IC50 value of 37 nM, making it one of the most effective inhibitors in its class.
Case Study 2: Antimycobacterial Activity
In vitro studies have shown that compounds similar to this compound exhibit significant activity against Mycobacterium abscessus. These compounds were evaluated for their minimum inhibitory concentration (MIC), demonstrating effectiveness against both smooth and rough variants of the bacteria .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate favorable brain-plasma ratios for select compounds derived from this structure, suggesting good CNS penetration. Additionally, toxicity assessments reveal no significant cytotoxic effects on human cell lines at therapeutic concentrations .
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOPFNYPCFQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














